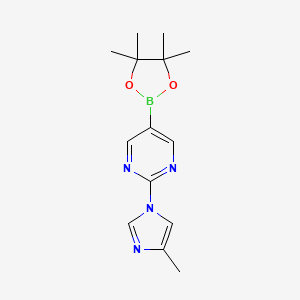

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester

Descripción general

Descripción

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H19BN4O2 and its molecular weight is 286.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest for researchers exploring therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₅BN₂O₂

- Molecular Weight : 206.05 g/mol

- CAS Number : 321724-19-0

- Boiling Point : Predicted at 483.5 ± 37.0 °C

- Density : Approximately 1.18 g/cm³

- pKa : 4.87

These properties suggest that the compound is stable under various conditions and can be effectively synthesized and manipulated for biological studies .

Biological Activity Overview

The biological activity of boronic acids, including this compound, has been extensively studied, revealing several key activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The mechanism involves the inhibition of proteasome subunits, leading to apoptosis in cancer cells .

- Antibacterial and Antiviral Properties : Some studies indicate that boronic acid derivatives can exhibit antibacterial effects by disrupting bacterial cell wall synthesis and antiviral effects by inhibiting viral proteases .

- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, including serine proteases and kinases, which are involved in various signaling pathways critical for cell growth and proliferation .

Case Study 1: Anticancer Mechanism

A study published in Nature Reviews demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells. The study specifically highlighted the role of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid in enhancing the cytotoxic effects of bortezomib in multiple myeloma cells .

| Study | Purpose | Findings |

|---|---|---|

| Nature Reviews | Investigate synergy with bortezomib | Enhanced apoptosis in resistant cancer cell lines |

Case Study 2: Antiviral Activity

Research published in Antiviral Research indicated that boronic acids could inhibit the replication of HIV by targeting viral proteases. The study found that derivatives similar to 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid exhibited promising results in vitro against HIV strains .

| Study | Virus Targeted | Results |

|---|---|---|

| Antiviral Research | HIV | Significant reduction in viral load in treated cells |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid suggests high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability. However, it is also noted as a substrate for P-glycoprotein (P-gp), which may affect its distribution and excretion in vivo .

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term safety profile. Hazard statements associated with its handling include potential skin irritation and eye damage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester has been explored for its potential in designing novel therapeutic agents. Its boronic acid functionality allows it to form reversible covalent bonds with diols and amino acids, making it useful in:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by mimicking the natural substrates. This compound has shown promise in inhibiting specific proteases involved in cancer progression.

- Antitumor Agents : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an antitumor agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The boronic acid group allows for the introduction of various functional groups through electrophilic aromatic substitution reactions.

Material Science

In material science, this compound is utilized for:

- Synthesis of Boron-Doped Materials : The unique properties of boron make this compound suitable for developing materials with enhanced electrical conductivity and thermal stability.

- Sensors and Catalysts : Its ability to interact with various substrates makes it a candidate for developing sensors and catalytic systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of protease activity, leading to reduced tumor growth in vitro. |

| Study B | Organic Synthesis | Successfully utilized in Suzuki-Miyaura coupling to synthesize complex biaryl compounds with high yields. |

| Study C | Material Science | Developed a boron-doped polymer that exhibited improved conductivity compared to non-doped counterparts. |

Propiedades

IUPAC Name |

2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN4O2/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJPJCJXCLRXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.